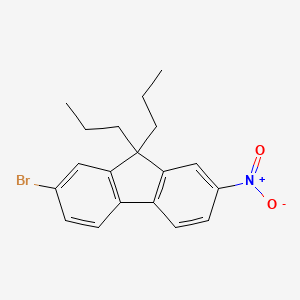
9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- is a chemical compound with the molecular formula C16H18BrNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine, nitro, and dipropyl groups attached to the fluorene core
Méthodes De Préparation
The synthesis of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- typically involves multiple steps, starting with the bromination of fluorene to introduce the bromine atom at the 2-position This is followed by nitration to add the nitro group at the 7-positionThe reaction conditions for each step vary, with bromination often requiring the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, nitration using nitric acid or a nitrating mixture, and alkylation using propyl halides in the presence of a base .
Analyse Des Réactions Chimiques
9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide
Applications De Recherche Scientifique
9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- depends on its specific application. In biological systems, its activity may involve interactions with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- include:
2-Bromo-7-nitro-9H-fluorene: Lacks the dipropyl groups, making it less hydrophobic and potentially less bioactive.
2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene: Contains dimethyl groups instead of dipropyl groups, which may affect its reactivity and solubility.
7-Bromo-9,9-dimethyl-9H-fluorene-2-boronic acid: Contains a boronic acid group, making it useful in Suzuki coupling reactions
These comparisons highlight the unique structural features of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- that contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
656238-35-6 |
|---|---|
Formule moléculaire |
C19H20BrNO2 |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
2-bromo-7-nitro-9,9-dipropylfluorene |
InChI |
InChI=1S/C19H20BrNO2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21(22)23)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Clé InChI |
PXIUUSVBZMAVPX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


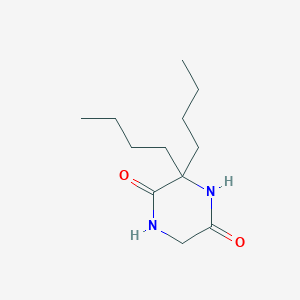
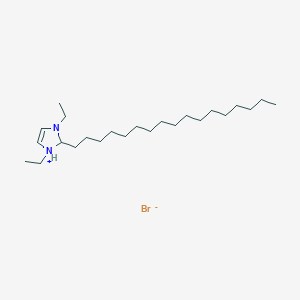
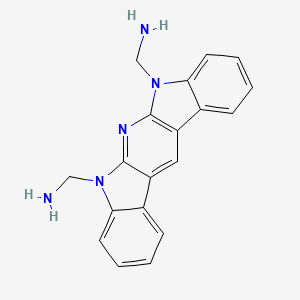
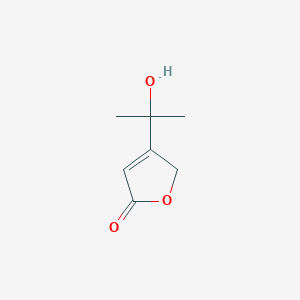
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
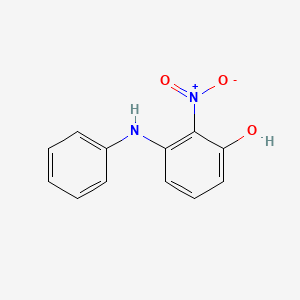
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)

![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)
